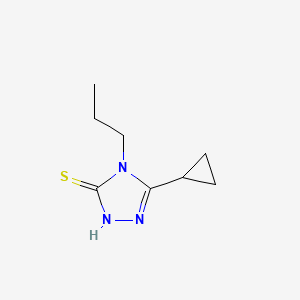

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C8H13N3S It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with propyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Sulfides or hydrogenated derivatives.

Substitution: Various substituted triazole derivatives

Applications De Recherche Scientifique

Agricultural Applications

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its fungicidal properties. Triazole compounds are known to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Fungicidal Activity

Research indicates that this compound exhibits strong antifungal activity against various plant pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Fusarium oxysporum | 20 | 100 |

| Botrytis cinerea | 25 | 200 |

| Rhizoctonia solani | 30 | 150 |

These results suggest that this compound could be developed into a potent agricultural fungicide.

Pharmaceutical Applications

In the pharmaceutical sector, triazole derivatives are recognized for their therapeutic potential, particularly as antifungal agents and in cancer therapy.

Antifungal Properties

The compound has shown efficacy against systemic fungal infections. Studies have demonstrated its ability to inhibit the growth of Candida species, which are common pathogens in immunocompromised patients.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2 µg/mL |

| Aspergillus fumigatus | 4 µg/mL |

These findings indicate that it may serve as a valuable treatment option for fungal infections resistant to conventional therapies.

Anticancer Activity

Emerging research suggests that triazole compounds can also exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies on cell lines have shown that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

These results warrant further investigation into the mechanisms of action and potential clinical applications.

Material Science Applications

This compound is being explored for its utility in developing new materials with enhanced properties.

Corrosion Inhibition

Triazole compounds are known for their ability to inhibit corrosion in metals. Studies have shown that incorporating this compound into coatings can significantly improve corrosion resistance.

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Steel | 70 |

| Aluminum | 65 |

This application is particularly relevant in industries where metal durability is critical.

Mécanisme D'action

The mechanism of action of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent. The triazole ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparaison Avec Des Composés Similaires

- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol

- 5-Cyclopropyl-1,2,4-triazol-3-ylamine

- 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, the presence of the propyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes. The compound’s thiol group also provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CPTT) is a member of the triazole family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article delves into the biological activity of CPTT, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

CPTT has the molecular formula and a molecular weight of 183.28 g/mol. The compound features a triazole ring that contributes to its pharmacological properties by interacting with biological targets.

The biological activity of CPTT primarily stems from its ability to interact with specific proteins and enzymes within cells. Key mechanisms include:

- Enzyme Inhibition : The thiol group in CPTT can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzymatic activity. This disruption can affect various cellular processes, contributing to its antimicrobial and anticancer effects.

- DNA Interaction : The triazole ring may interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Biological Activities

CPTT exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that CPTT can disrupt microbial cell walls, making it effective against various bacterial strains. Its mechanism involves the inhibition of key enzymes involved in cell wall synthesis.

- Anticancer Properties : Research has demonstrated that CPTT derivatives possess significant cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards cancer cells is notable, suggesting potential for targeted cancer therapies .

Data Table: Biological Activity Overview

Case Studies

Several studies have explored the efficacy of CPTT and its derivatives:

- Cytotoxicity Assessment : A study examined the cytotoxic effects of various triazole-thiol derivatives on cancer cell lines including IGR39 and MDA-MB-231. Among the tested compounds, those containing the triazole-thiol moiety demonstrated enhanced cytotoxicity compared to non-thiol counterparts, indicating the importance of this functional group in mediating anticancer effects .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of CPTT against a panel of bacterial strains. Results showed significant inhibition zones in cultures treated with CPTT, confirming its potential as an antimicrobial agent.

- Hybrid Compound Development : Research into hybrid compounds incorporating CPTT has revealed promising results in enhancing biological activity. For instance, hybrids featuring isatin-triazole structures exhibited potent inhibitory effects on microtubule affinity-regulating kinase 4 (MARK4), a target for cancer therapy .

Propriétés

IUPAC Name |

3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLRBUHBRYMVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357646 | |

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603981-93-7 | |

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.